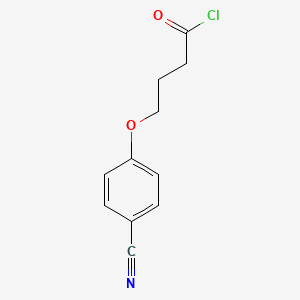
4-(4-Cyanophenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include:
Cyclohexene and Ethylamine Reaction: Cyclohexene is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the intermediate product.
Allylation: The intermediate product is then subjected to allylation using allyl chloride in the presence of a base like sodium hydroxide (NaOH) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Bases: NaOH, KOH
Catalysts: Pd/C, Pt/C
Major Products Formed:
Oxidation Products: Ketones, Carboxylic acids
Reduction Products: Amines, Alcohols
Substitution Products: Halogenated compounds, Alkylated compounds
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-ol
- N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-thiol
Uniqueness: N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is unique due to its specific combination of a cyclohexene ring and a prop-2-en-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
914924-72-4 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
4-(4-cyanophenoxy)butanoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c12-11(14)2-1-7-15-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 |
InChI Key |
CXPDURPWPRVCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


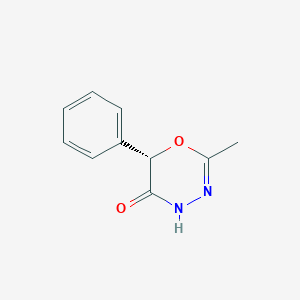
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
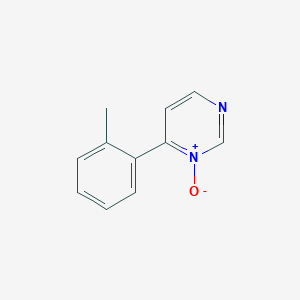
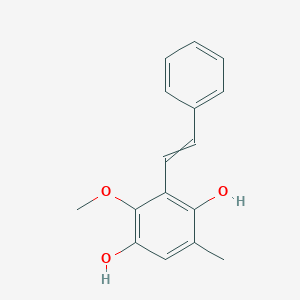
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
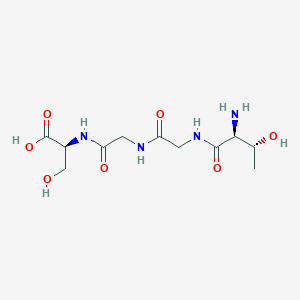
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

